Rel-(3R,4S)-3-methoxy-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a chiral piperidine derivative with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, followed by methylation and methoxylation steps under controlled conditions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-3-methoxy-4-methylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rel-(3R,4S)-3-methoxy-4-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-3-methoxy-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Rel-(3R,4S)-3-ethyl-4-methylpiperidine: Similar in structure but with an ethyl group instead of a methoxy group.
Rel-(3R,4S)-3-methoxy-4-ethylpiperidine: Similar but with the positions of the methoxy and methyl groups swapped.
Uniqueness
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the piperidine ring.
Properties
IUPAC Name |
(3R,4S)-3-methoxy-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.